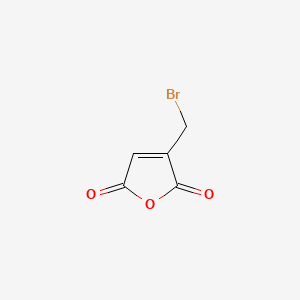![molecular formula C32H17F26P B1610288 Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine CAS No. 322647-83-6](/img/structure/B1610288.png)
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine
概要
説明
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine is a compound belonging to the family of phosphines, characterized by the presence of a phosphorus atom bonded to three phenyl groups. This compound is unique due to its highly fluorinated substituents, which impart distinctive properties such as high thermal stability and significant electron-withdrawing characteristics.
科学的研究の応用
Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine has versatile applications across various fields:
Chemistry:
Catalysis: Utilized as a ligand in transition metal catalysis due to its electron-withdrawing fluorinated groups, which enhance catalytic activity.
Material Science: Incorporated into polymer matrices to improve thermal and chemical resistance.
Biology:
Bioconjugation: Employed in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Protein Labeling: Used in the development of fluorinated probes for protein labeling and imaging studies.
Medicine:
Drug Development: Explored for its potential in drug delivery systems due to its stability and reactivity.
Diagnostic Agents: Incorporated into diagnostic agents for improved imaging and detection of diseases.
Industry:
Fluoropolymer Production: Integrated into the production of high-performance fluoropolymers.
Electronics: Used in the manufacture of electronic components requiring high thermal stability.
作用機序
Target of Action
Similar compounds have been used extensively in promoting organic transformations .
Mode of Action
It’s known that phosphine ligands, such as this compound, are often used in various coupling reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Biochemical Pathways
It’s known that phosphine ligands are often involved in catalyzing various types of organic reactions .
Result of Action
It’s known that phosphine ligands can play a crucial role in various organic reactions .
準備方法
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine typically involves the reaction of phenylphosphine with a fluorinated phenyl halide under controlled conditions.
Industrial Production: Industrially, this compound can be produced via a multi-step process that ensures high purity and yield. This might involve fluorination reactions using reagents such as xenon difluoride or cobalt trifluoride in controlled environments to introduce the fluorinated groups onto the phenyl rings.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions using agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings due to the electron-withdrawing effects of the fluorinated groups.
Common Reagents and Conditions Used:
Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Reduced phenylphosphine derivatives
Substitution: Substituted aromatic compounds
類似化合物との比較
Triphenylphosphine: Lacks the fluorinated groups, providing lower thermal stability.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms but does not match the high degree of fluorination.
Bis(4-methoxyphenyl)phenylphosphine: Contains methoxy groups, offering different electron-donating properties rather than electron-withdrawing.
This compound’s unique structure and properties make it an invaluable tool in various scientific and industrial domains.
特性
IUPAC Name |
bis[4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl]-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H17F26P/c33-23(34,25(37,38)31(53,54)55)21(27(41,42)43,28(44,45)46)14-16-6-10-19(11-7-16)59(18-4-2-1-3-5-18)20-12-8-17(9-13-20)15-22(29(47,48)49,30(50,51)52)24(35,36)26(39,40)32(56,57)58/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFFEJFWOMHYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H17F26P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442957 | |
| Record name | Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
926.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-83-6 | |
| Record name | Bis{4-[3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl]phenyl}(phenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


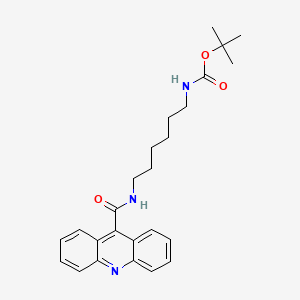
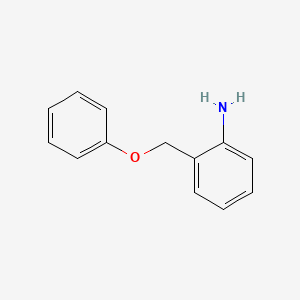


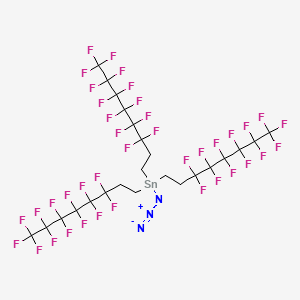
![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)
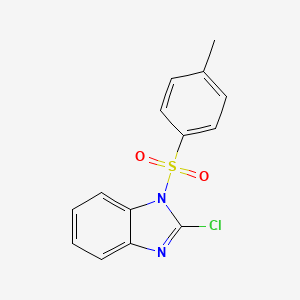

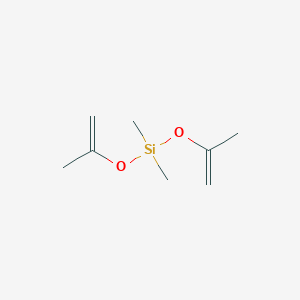
![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)
![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)
